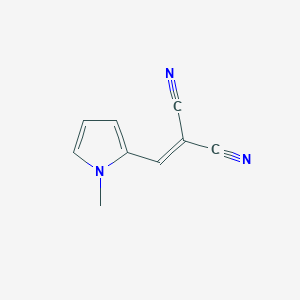
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile
Vue d'ensemble
Description
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug development.
Applications De Recherche Scientifique
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The exact mechanism of action of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the growth and proliferation of cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile exhibits significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. Additionally, the compound has been reported to exhibit anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile in lab experiments is its potential application in drug development. The compound has been reported to exhibit significant biological activity, making it a promising candidate for further investigation. However, one of the limitations of using the compound in lab experiments is the lack of information regarding its toxicity and safety profile.
Orientations Futures
There are several future directions for the investigation of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile. One of the key areas of research is the further investigation of its potential use as an anticancer agent. Studies have shown that the compound exhibits significant activity against various cancer cell lines, making it a promising candidate for further investigation. Additionally, further investigation is needed to determine the exact mechanism of action of the compound and its potential use as an anti-inflammatory and analgesic agent. Finally, more research is needed to investigate the toxicity and safety profile of the compound, which is essential for its potential use in drug development.
Conclusion
In conclusion, 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile is a promising compound with potential applications in drug development. The compound has been shown to exhibit significant anticancer, antifungal, and antibacterial activities, as well as anti-inflammatory and analgesic activities. However, further investigation is needed to determine its exact mechanism of action and toxicity and safety profile.
Propriétés
Numéro CAS |
79225-55-1 |
|---|---|
Nom du produit |
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile |
Formule moléculaire |
C17H11N3O |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
6-oxo-3,4-diphenyl-1H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)16(19-20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,20,21) |
Clé InChI |
PPWYWNPYONMTBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C#N |
Autres numéros CAS |
79225-55-1 |
Solubilité |
17.2 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)

![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)






![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)

![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)